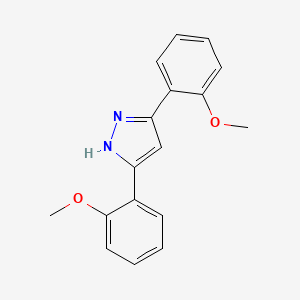
3-(fluoromethyl)-N-methyloxetan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Radiosynthesis of Tracers
The compound is used in the automated radiosynthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3 . These tracers are clinically used for imaging hypoxia and tau pathology, respectively . The compound is used in the 18F-fluoroalkylation process, which is a crucial step in the synthesis of these tracers .
Inhibitor of Hydrolytic Enzymes
Peptidyl fluoromethyl ketones, which can be derived from the compound, play a pivotal role in synthetic chemistry due to their numerous applications as inhibitors of hydrolytic enzymes . The insertion of one or more fluorine atoms adjacent to a C-terminal ketone moiety greatly modifies the physicochemical properties of the overall substrate .
Inhibition of Proteases
Peptidyl fluoromethyl ketones derived from the compound can strongly and selectively inhibit serine and cysteine proteases . These compounds can be used as probes to study the proteolytic activity of these proteases and to elucidate their role in the onset and progress of several diseases .
Drug Discovery
The development of peptidyl fluoromethyl ketones (PFMKs) has received growing interest in drug discovery, as these types of compounds may be employed as substrates for a wide variety of biological targets . The fluorinated electrophilic moieties of such substrates offer several advantages in terms of reactivity, selectivity, and therapeutic relevance .
Treatment of Topical Diseases
Peptidyl fluoromethyl ketones are currently highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .
Synthesis of Peptidyl Mono-Fluoromethyl Ketones
The compound can be used in the synthesis of peptidyl mono-fluoromethyl ketones (mono-FMKs) . These compounds have key applications in the fields of chemical biology and medicinal chemistry .
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(fluoromethyl)-N-methyloxetan-3-amine involves the reaction of N-methyloxetan-3-amine with a fluoromethylating agent.", "Starting Materials": [ "N-methyloxetan-3-amine", "Fluoromethylating agent" ], "Reaction": [ "To a solution of N-methyloxetan-3-amine in a suitable solvent, add the fluoromethylating agent.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Quench the reaction by adding a suitable quenching agent.", "Extract the product with a suitable solvent.", "Purify the product by a suitable method such as column chromatography or recrystallization." ] } | |
Numéro CAS |
2306275-73-8 |
Nom du produit |
3-(fluoromethyl)-N-methyloxetan-3-amine |
Formule moléculaire |
C5H10FNO |
Poids moléculaire |
119.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



